molecular formula C4H5N3 B12587940 Pyrimidin-2(5H)-imine CAS No. 458556-25-7

Pyrimidin-2(5H)-imine

Cat. No.: B12587940
CAS No.: 458556-25-7
M. Wt: 95.10 g/mol
InChI Key: XAPPQDKLGZKSFZ-UHFFFAOYSA-N
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Description

Pyrimidin-2(5H)-imine is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidin-2(5H)-imine typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine with β-dicarbonyl compounds under acidic or basic conditions. Another approach involves the condensation of amidines with α,β-unsaturated carbonyl compounds. These reactions often require specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2(5H)-imine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products:

Scientific Research Applications

Pyrimidin-2(5H)-imine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a scaffold for drug design.

    Medicine: this compound derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.

    Industry: It is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Pyrimidin-2(5H)-imine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, these compounds can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to therapeutic effects, such as the suppression of viral replication or the induction of cancer cell apoptosis. The pathways involved may include modulation of signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    Pyrimidine: The parent compound, which lacks the imine group.

    Dihydropyrimidine: A reduced form of pyrimidine with additional hydrogen atoms.

    Pyrimidine-2,4-dione: An oxidized derivative with carbonyl groups at positions 2 and 4.

Uniqueness: Pyrimidin-2(5H)-imine is unique due to the presence of the imine group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

458556-25-7

Molecular Formula

C4H5N3

Molecular Weight

95.10 g/mol

IUPAC Name

5H-pyrimidin-2-imine

InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h2-3,5H,1H2

InChI Key

XAPPQDKLGZKSFZ-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(=N)N=C1

Origin of Product

United States

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